Nonyl phenylacetate
Description
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Properties
CAS No. |
72109-82-1 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
nonyl 2-phenylacetate |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-7-11-14-19-17(18)15-16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3 |
InChI Key |
QICYMLLAPDCBNZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCOC(=O)CC1=CC=CC=C1 |
Other CAS No. |
72109-82-1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
In acidic environments, Nonyl phenylacetate undergoes hydrolysis to yield phenylacetic acid and nonanol:
This reaction is reversible and driven by excess water .
Base-Promoted Saponification
Under alkaline conditions, saponification produces the sodium salt of phenylacetic acid and nonanol:
Base hydrolysis is irreversible and exothermic .
Thermal Decomposition
At elevated temperatures (>190°C), this compound undergoes ketonic decarboxylation analogous to phenylacetic acid derivatives :
This reaction is catalyzed by radical intermediates, as demonstrated in phenylacetate decarboxylase (PhdB) studies .
Biotransformation Pathways
Microbial degradation via esterase enzymes cleaves the ester bond, releasing phenylacetic acid and nonanol. Further metabolism of phenylacetic acid may follow endogenous pathways, including:
Anaerobic biodegradation studies on nonylphenol ethoxylates suggest potential terminal ethoxylate cleavage mechanisms, producing acetaldehyde and shorter-chain metabolites .
Reactivity with Strong Oxidizers
This compound reacts vigorously with concentrated nitric or sulfuric acid, liberating heat and gaseous byproducts (e.g., CO₂). Combustion in air produces:
This exothermic reaction is consistent with ester combustion behavior .
Transesterification
In the presence of metal catalysts (e.g., copper complexes), this compound may undergo transesterification with alcohols:
This mirrors methods for phenyl acetate synthesis using acetophenone and copper-based catalysts .
Stability Profile
-
Light Sensitivity : Degrades under UV exposure via radical chain mechanisms .
-
Storage : Stable in inert atmospheres below 25°C; incompatible with strong bases or oxidizing agents .
Data Table: Key Reaction Parameters
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